1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-18-15(22-10)19-14(20)17-8-11-5-12(9-16-7-11)13-3-2-4-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAFDMWPAEENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate through a condensation reaction between furan-2-carbaldehyde and 3-aminopyridine under acidic conditions.
Thiazole Ring Formation: The intermediate is then reacted with 2-bromo-5-methylthiazole in the presence of a base such as potassium carbonate to form the thiazole ring.
Urea Formation: Finally, the compound is treated with an isocyanate derivative to form the urea linkage, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Urea Moiety
The urea group (–NH–CO–NH–) participates in:
-
Hydrogen bonding : Acts as both donor and acceptor in biological systems, enabling interactions with enzymes or receptors .
-
Nucleophilic substitution : Reactivity with electrophiles (e.g., alkyl halides) at the nitrogen atoms.
Thiazole Ring
The 5-methylthiazol-2-yl group undergoes:
-
Electrophilic aromatic substitution (EAS) :
Position Reagents Products C-4 HNO₃/H₂SO₄ Nitro derivatives C-5 Br₂/FeBr₃ Brominated analogs -
Oxidation : Thiazole sulfur can oxidize to sulfoxide or sulfone using H₂O₂/CH₃COOH .
Furan and Pyridine Rings
-
Furan :
-
Pyridine :
Substitution Reactions
-
Thiazole alkylation :
Reaction with methyl iodide in DMF/K₂CO₃ yields N-methylated derivatives . -
Furan ring functionalization :
Bromination at C-5 using NBS (N-bromosuccinimide) produces 5-bromofuran intermediates for cross-coupling reactions.
Oxidation and Reduction
| Reaction Type | Conditions | Product |
|---|---|---|
| Furan oxidation | KMnO₄, H₂O, Δ | γ-Ketobutenolide |
| Pyridine reduction | H₂, Pd/C | Piperidine derivative |
Mechanistic Insights
-
Urea bond cleavage : Acidic hydrolysis (HCl, Δ) yields 5-methylthiazol-2-amine and 5-(furan-2-yl)pyridin-3-ylmethanamine.
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Thiazole ring opening : Reaction with NH₂OH·HCl in EtOH/H₂O produces thiourea derivatives .
Stability and Degradation
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives containing pyridine and thiazole rings can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Drug Development
The unique structural features of 1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea make it a promising lead compound for the development of new pharmaceuticals. Its potential applications include:
- Anticancer Agents : Given its anticancer properties, this compound can be further modified to enhance efficacy and reduce side effects in cancer therapies.
- Anti-inflammatory Drugs : The anti-inflammatory potential opens avenues for developing treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Heterocyclic Chemistry
The synthesis of this compound can serve as a model for creating other heterocyclic compounds with similar or enhanced biological activities. Researchers can explore variations in the furan, pyridine, and thiazole components to discover new derivatives with improved pharmacological profiles.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of related pyridine-thiazole derivatives on various cancer cell lines. Results indicated that modifications to the thiazole ring significantly increased cytotoxicity against breast cancer cells, suggesting that similar modifications could enhance the activity of this compound.
Case Study 2: Anti-inflammatory Effects
Research on thiazole-based compounds demonstrated their ability to inhibit COX enzymes effectively. This finding supports the hypothesis that this compound may also exhibit significant anti-inflammatory properties, warranting further investigation.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This is particularly relevant in its potential anti-cancer applications.
Molecular Pathways: It affects various cellular pathways, including those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Thiazole Derivatives
AB5 (1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea) :
This compound shares a urea-thiazole scaffold but differs in the substituent at the N1 position, which includes a sulfonylphenyl group linked to a pyridinylpiperazine. It showed a structural similarity score of 0.487 to the target compound, indicating moderate overlap in pharmacophoric features . The sulfonyl group may enhance solubility but reduce membrane permeability compared to the furan-pyridinylmethyl group in the target compound.- BJ46767 (1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}urea): This analog replaces the 5-methylthiazole with a pyrazole-pyridine group and introduces a dimethoxyphenylmethyl substituent. The absence of the thiazole ring may reduce interactions with thiazole-specific targets, such as purinoreceptors, while the dimethoxyphenyl group could improve metabolic stability .
Thiazole-Containing Non-Urea Compounds
- Eliapixant (3-(5-Methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide): A purinoreceptor antagonist, eliapixant retains the 5-methylthiazole moiety but replaces the urea with a benzamide. The trifluoromethylpyrimidine group enhances lipophilicity and target affinity, suggesting that the target compound’s urea group may offer distinct binding modes or selectivity .
Furan-Containing Analogs
- Pyrrole-Based Chalcones (e.g., 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one): These compounds demonstrate potent antifungal activity against Candida krusei, attributed to their furan and pyrrole substituents.
Structural and Functional Implications
Key Structural Differences
Pharmacological and Physicochemical Properties
- Lipophilicity : The furan-pyridinylmethyl group in the target compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, eliapixant’s trifluoromethylpyrimidine group increases logP, favoring blood-brain barrier penetration .
- Target Selectivity: The urea-thiazole combination may target enzymes like kinases or purinoreceptors, whereas sulfonylphenyl-piperazine derivatives (e.g., AB5) are more likely to interact with G-protein-coupled receptors due to their bulky substituents .
- Metabolic Stability : The methyl group on the thiazole ring in the target compound may reduce oxidative metabolism compared to unsubstituted thiazoles, as seen in other thiazole-containing drugs .
Biological Activity
1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its distinct structural components:
- Furan Ring : Contributes to the compound's electronic properties and biological activity.
- Pyridine and Thiazole Moieties : These heterocycles are known for their roles in various biological activities, including antibacterial and anticancer properties.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 264.33 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and pyridine rings. For instance, derivatives similar to this compound have demonstrated:
- Inhibition against Gram-positive and Gram-negative bacteria : Compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.12 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that:
- Inhibitory Effects on Cancer Cell Lines : Compounds with thiazole and urea functionalities have been reported to inhibit cell proliferation in various cancer cell lines, including U937 and THP-1 cells . For example, one study showed that a related thioamide derivative exhibited an IC50 value of 140 nM against GSK-3β activity, indicating potent anticancer potential .
The biological activities of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation.
- Cellular Pathways : The interaction with cellular pathways such as apoptosis and cell cycle regulation has been observed in related compounds.
Study 1: Antibacterial Evaluation
A study conducted on a series of thiazole-containing ureas demonstrated significant antibacterial activity against Staphylococcus aureus. The structure–activity relationship (SAR) indicated that modifications to the thiazole ring enhanced potency .
Study 2: Anticancer Properties
In another study focusing on pyridine derivatives, compounds structurally similar to the target urea were evaluated against various cancer cell lines. The results showed promising antiproliferative effects, particularly in leukemia models, suggesting that the incorporation of furan and thiazole moieties could be beneficial for developing new anticancer agents .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are reported for preparing urea derivatives with pyridyl and thiazole substituents?
The synthesis of structurally analogous urea derivatives often involves coupling isocyanates with amines under controlled conditions. For example:
- Stepwise coupling : Reacting a pyridinylmethyl isocyanate with 5-methyl-1,3-thiazol-2-amine in anhydrous toluene under reflux, with triethylamine as a base to neutralize HCl .
- Solvent optimization : Dichloromethane or toluene are preferred for their inertness and ability to dissolve polar intermediates. Reflux durations typically range from 1–2 hours, with yields improved by iterative solvent extraction and silica gel purification .
- Characterization : Post-synthesis, products are validated via H/C NMR, IR (to confirm urea C=O stretches at ~1650 cm), and mass spectrometry .
Q. How can crystallographic data inform the structural analysis of this compound?
X-ray diffraction studies of related urea-thiazole hybrids reveal:
- Planarity : The urea moiety often adopts a planar conformation due to resonance stabilization, with dihedral angles between the pyridine and thiazole rings ranging from 30–50° .
- Hydrogen bonding : Intermolecular N–H···N or N–H···O interactions stabilize crystal packing, which can be critical for predicting solubility and solid-state reactivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H NMR signals for the urea NH protons typically appear as broad singlets at δ 8.5–9.5 ppm. Thiazole protons resonate as singlets at δ 7.0–7.5 ppm .
- IR : Key peaks include C=O (urea, ~1650 cm), C–N (thiazole, ~1550 cm), and furan C–O–C (∼1250 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
- Catalyst screening : Use Lewis acids like ZnCl to accelerate isocyanate-amine coupling, reducing side-product formation .
- Temperature control : Lowering reaction temperatures to 40–50°C minimizes thiazole ring decomposition while maintaining reactivity .
- Workup strategies : Sequential extraction with CHCl and aqueous NaHCO improves purity by removing unreacted amines .
Q. How do structural modifications (e.g., furan vs. phenyl substituents) impact biological activity?
- Electron-withdrawing effects : The furan ring’s oxygen atom increases electron density on the pyridine ring, potentially enhancing binding to enzymatic targets like kinase inhibitors .
- Comparative assays : In vitro studies of analogs show that replacing furan with phenyl reduces solubility but improves metabolic stability in hepatic microsome assays .
Q. What experimental designs are suitable for evaluating this compound’s bioactivity?
- Randomized block designs : Test dose-dependent effects across biological replicates (e.g., 4 replicates with 5 plants/animals each) to account for variability in enzymatic or cellular assays .
- Positive controls : Compare activity against known urea-based inhibitors (e.g., sorafenib) using IC measurements in kinase inhibition assays .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to model binding poses with ATP-binding pockets (e.g., EGFR kinase), focusing on hydrogen bonds between the urea NH and kinase backbone carbonyls .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for affinity .
Contradictions and Resolutions
- Low yields in polar solvents : reports 68% yield in toluene, while achieves 82% in CHCl with a catalyst. This suggests solvent polarity and catalyst use are critical variables.
- Biological activity variability : Furan-containing analogs in show higher anti-inflammatory activity than phenyl derivatives, but notes reduced solubility. Resolution: Balance substituent electronics with formulation additives (e.g., cyclodextrins).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
